molecular formula C10H8BrNO B1382672 (3-Bromoquinolin-7-yl)methanol CAS No. 1893895-14-1

(3-Bromoquinolin-7-yl)methanol

Cat. No. B1382672
M. Wt: 238.08 g/mol
InChI Key: FSWSTZRYVQDOPX-UHFFFAOYSA-N
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Description

“(3-Bromoquinolin-7-yl)methanol” is a chemical compound that is used in various scientific research . It has a unique molecular structure that offers potential applications in drug discovery, organic synthesis, and material science.

Scientific Research Applications

Antimalarial Research

(3-Bromoquinolin-7-yl)methanol and its analogues have been explored for their potential in antimalarial treatment. For instance, a study by Barlin et al. (1993) synthesized a mefloquine analogue, α-(piperidin-2-yl)-α-(7′-trifluoromethylquinolin-4′-yl)methanol, from 4-bromo-7-trifluoromethylquinoline. This compound showed significant activity against Plasmodium falciparum, indicating its potential as an antimalarial agent (Barlin et al., 1993).

Proton Transfer Studies

Research by Fang (1998) and others focused on the proton transfer reactions of related compounds like 7-hydroxyquinoline in various solvents, including methanol. These studies provide insights into the photophysics and photochemistry of these compounds, which are crucial for understanding their behavior in different environments (Fang, 1998).

Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives, including 3-bromoquinoline, is a significant area of research. Tummatorn et al. (2015) achieved regioselective synthesis of 3-bromoquinoline derivatives via a formal [4 + 2]-cycloaddition process. This method has implications for the efficient and versatile synthesis of quinoline-based compounds (Tummatorn et al., 2015).

Excited-state Dynamics in Ionic Liquids

Studies on the excited-state proton transfer dynamics of compounds similar to (3-Bromoquinolin-7-yl)methanol in ionic liquids were conducted by Bhattacharya and Samanta (2008). These studies are essential for understanding the interaction of quinoline derivatives with different solvents and their photophysical properties (Bhattacharya & Samanta, 2008).

properties

IUPAC Name

(3-bromoquinolin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWSTZRYVQDOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromoquinolin-7-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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